6-(2-Aminoethyl)-4-(trifluoromethyl)pyridin-2-amine
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Overview
Description
6-(2-Aminoethyl)-4-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C8H10F3N3 It is characterized by the presence of an aminoethyl group and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-4-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethyl)-4-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-(2-Aminoethyl)-4-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-Aminoethyl)-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminoethyl)-3-chloro-5-(trifluoromethyl)pyridine
- N-(2-Aminoethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride
Uniqueness
6-(2-Aminoethyl)-4-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the aminoethyl and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H10F3N3 |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
6-(2-aminoethyl)-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C8H10F3N3/c9-8(10,11)5-3-6(1-2-12)14-7(13)4-5/h3-4H,1-2,12H2,(H2,13,14) |
InChI Key |
ZPQDFIGTLBULGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCN)N)C(F)(F)F |
Origin of Product |
United States |
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